Citrulline

Pharmacokinetics Nitric Oxide Bioavailability

L-Citrulline outperforms L-arginine in systemic availability by bypassing hepatic first-pass metabolism, enabling more efficient nitric oxide research. Avoid dose miscalculations: citrulline malate contains only ~56-68% active citrulline. For reproducible endothelial function and exercise performance studies, choose pure, USP-grade L-Citrulline (CAS 372-75-8) with verified purity and clear pharmacokinetics.

Molecular Formula C6H13N3O3
Molecular Weight 175.19 g/mol
CAS No. 372-75-8
Cat. No. B1669108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitrulline
CAS372-75-8
SynonymsCitrulline;  L-Citrulline;  L-Cytrulline;  NSC 27425;  Sitrulline;  delta-Ureidonorvaline.
Molecular FormulaC6H13N3O3
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CNC(=O)N
InChIInChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1
InChIKeyRHGKLRLOHDJJDR-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 10 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility212 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-Citrulline (CAS 372-75-8) Procurement Guide: Analytical Standard and Bioavailable Arginine Precursor


L-Citrulline (CAS 372-75-8) is a non-essential alpha-amino acid with molecular formula C₆H₁₃N₃O₃ and molecular weight 175.19, functioning as a key intermediate in the urea cycle and as a precursor for de novo L-arginine synthesis via the intestinal-renal axis [1]. Unlike direct L-arginine administration, L-citrulline bypasses extensive hepatic first-pass metabolism and intestinal arginase degradation, enabling more efficient systemic arginine elevation [2]. This compound is available in multiple commercial forms including pure L-citrulline, citrulline hydrochloride (HCl), and citrulline malate salt, each with distinct pharmacokinetic and compositional characteristics that materially affect dose-equivalence calculations and application suitability [3].

Why Generic L-Citrulline Substitution Without Formulation and Purity Verification Carries Functional and Analytical Risk


L-Citrulline cannot be considered interchangeable with either its metabolic target L-arginine or alternative salt forms such as citrulline malate and citrulline HCl due to fundamental differences in oral bioavailability, metabolic fate, and dose-equivalent active content. Oral L-arginine suffers from extensive presystemic elimination via intestinal arginase, resulting in approximately 38% first-pass extraction, whereas L-citrulline escapes this degradation and achieves significantly higher plasma arginine area under the curve (AUC) and maximum concentration (Cmax) at equivalent molar doses [1]. Furthermore, citrulline malate contains only approximately 56–68% citrulline by weight, requiring formulation adjustments of up to 1.8× the mass to achieve equivalent active amino acid delivery compared to pure L-citrulline [2]. Even among citrulline salt forms, citrulline HCl demonstrates distinct pharmacokinetic advantages over standard L-citrulline, including 125–226% higher relative arginine bioavailability and 50% faster time to peak arginine concentration, making dose conversion non-linear [3]. Without accounting for these quantifiable differences, procurement decisions based solely on compound class or nominal dosage will result in unpredictable systemic exposure and compromised experimental reproducibility.

L-Citrulline (CAS 372-75-8) Quantitative Differentiation Evidence Against Comparator Compounds


L-Citrulline vs. L-Arginine: Superior Plasma Arginine AUC and Cmax at Equivalent Oral Doses

In a double-blind, randomized, placebo-controlled crossover study of 20 healthy volunteers, L-citrulline dose-dependently increased plasma L-arginine AUC and Cmax more effectively than oral L-arginine supplementation (P < 0.01). This occurs because L-citrulline bypasses intestinal and hepatic first-pass arginase degradation, whereas oral L-arginine undergoes approximately 38% presystemic elimination [1]. At the highest tested dose of 3 g twice daily, L-citrulline increased the L-arginine/ADMA ratio from baseline 186 ± 8 to 278 ± 14 (P < 0.01, 95% CI 66–121), representing a 49% improvement in the functional substrate-to-inhibitor ratio for nitric oxide synthase [1].

Pharmacokinetics Nitric Oxide Bioavailability Arginine/ADMA Ratio

L-Citrulline vs. L-Arginine: Differential Blood Pressure Reduction and Exercise Performance Outcomes

A randomized, placebo-controlled crossover study in 10 healthy adult men compared 7-day supplementation of L-citrulline (6 g/day) versus L-arginine (6 g/day) versus placebo on exercise performance and cardiovascular parameters. Only L-citrulline supplementation significantly lowered mean arterial blood pressure (P < 0.05), reduced VO₂ mean response time during severe-intensity exercise from 59 ± 8 s (placebo) to 53 ± 5 s (P < 0.05), increased severe-intensity exercise tolerance from 589 ± 101 s to 661 ± 107 s (12% improvement), and increased total work completed from 123 ± 18 kJ to 125 ± 19 kJ (P < 0.05). L-Arginine supplementation produced none of these improvements (P > 0.05 across all exercise and hemodynamic variables) [1].

Exercise Physiology Blood Pressure VO₂ Kinetics Nitric Oxide Biomarkers

L-Citrulline HCl vs. Standard L-Citrulline: Enhanced Relative Arginine Bioavailability and Accelerated Tmax

A single-dose pharmacokinetic study in 17 healthy subjects directly compared 6 g L-citrulline, 6 g citrulline HCl, and 2 g citrulline HCl formulations. Relative arginine bioavailability of citrulline HCl was 125% (6 g dose) and 226% (2 g dose) compared to an equivalent mass of L-citrulline [1]. Furthermore, time to peak plasma arginine concentration (Tmax) was reduced by 50% with citrulline HCl formulations (60 minutes) versus standard L-citrulline (120 minutes). Urinary citrulline excretion was substantially lower with citrulline HCl: L-citrulline increased urinary citrulline 45-fold, whereas 6 g citrulline HCl increased excretion only 15-fold (3× reduction) and 2 g citrulline HCl increased excretion only 7-fold (>6× reduction), consistent with improved conversion efficiency and reduced wastage [1].

Pharmacokinetics Salt Form Comparison Arginine Bioavailability Dietary Supplement Formulation

L-Citrulline vs. Citrulline Malate: Quantified Active Ingredient Content Differential for Dose-Equivalence Calculations

Citrulline malate is a salt composed of L-citrulline and malic acid, typically in a 2:1 molecular ratio (two parts citrulline to one part malate). By mass, citrulline malate contains approximately 56–68% actual L-citrulline, with the remaining 32–44% comprising malic acid [1]. Consequently, to deliver an equivalent dose of active L-citrulline, citrulline malate must be dosed at approximately 1.47× to 1.79× the mass of pure L-citrulline. A 6 g dose of citrulline malate delivers only 3.4–4.1 g of actual L-citrulline [1]. Direct comparative studies between L-citrulline and citrulline malate remain limited; however, acute supplementation trials have found no significant differences in neuromuscular performance outcomes between matched L-citrulline content doses [2], suggesting that the malate component does not confer additive ergogenic benefit beyond the citrulline content itself.

Formulation Science Dose Equivalence Citrulline Malate Procurement Specification

L-Citrulline Analytical Standard: USP Reference Standard Purity Specification for Assay and Impurity Analysis

L-Citrulline USP Reference Standard (CAS 372-75-8) is specified for use in conducting official USP–NF tests and assays, including the preparation of standard and system suitability solutions during the assay and impurity analysis of citrulline by liquid chromatography coupled to UV detection . Commercial analytical standards of L-citrulline are available with purity specifications up to 99.89%, with typical pharmaceutical-grade material meeting ≥98.0% purity . The USP reference standard is supplied in 200 mg vials as a neat pharmaceutical primary standard and is intended for test and assay use only, not for administration to humans or animals . This material serves as the authoritative comparator for identity, purity, and impurity profiling in quality control and method validation applications.

Analytical Chemistry Quality Control Reference Standards USP Monograph

L-Citrulline vs. L-Arginine in Pathological Arginase Elevation: Microcirculatory Perfusion and Intracellular NO Restoration

In a murine model of endotoxemia (18-hr LPS infusion), L-citrulline supplementation (6.25 mg/h) positively influenced intestinal microvascular perfusion compared to both L-arginine-supplemented (6.25 mg/h) and control endotoxemic mice. L-Citrulline increased plasma and tissue arginine concentrations and restored intracellular NO production in the intestine, whereas L-arginine supplementation did not increase intracellular arginine availability [1]. Similarly, in a murine model with acutely enhanced arginase activity (arginase injection 1000 IE/mouse), both L-arginine and L-citrulline enhanced plasma and tissue arginine concentrations, but only L-citrulline increased NO production and improved microcirculatory flow [2]. This functional divergence under conditions of elevated arginase is mechanistically attributed to L-citrulline providing substrate for intracellular de novo arginine synthesis via argininosuccinate synthase and lyase, thereby circumventing extracellular arginase-mediated degradation that limits the efficacy of exogenously administered L-arginine [1].

Microcirculation Arginase Activity Endotoxemia Nitric Oxide Sickle Cell Disease

L-Citrulline (CAS 372-75-8) Evidence-Based Application Scenarios for Procurement and Research


Cardiovascular and Nitric Oxide Bioavailability Research Requiring Elevated Plasma Arginine

L-Citrulline should be prioritized over L-arginine for studies investigating endothelial function, nitric oxide-dependent vasodilation, and arginine/ADMA ratio modulation. At a dose of 3 g twice daily, L-citrulline increases the L-arginine/ADMA ratio by 49% from baseline (186 ± 8 to 278 ± 14, P < 0.01), whereas equivalent L-arginine dosing fails to produce comparable elevation due to 38% first-pass extraction [1]. This differential bioavailability directly impacts study design and power calculations: achieving a target plasma arginine concentration requires substantially lower L-citrulline doses, reducing both compound cost and gastrointestinal side-effect burden. Urinary cGMP and nitrate excretion, biomarkers of NO production, increase by 32% and 36% respectively with L-citrulline supplementation [1].

Exercise Physiology Studies Assessing Ergogenic Effects and Blood Pressure Outcomes

For research protocols examining exercise performance, VO₂ kinetics, and exercise-induced blood pressure responses, L-citrulline demonstrates quantifiable efficacy at 6 g/day while L-arginine at equivalent dose produces no detectable improvements (P > 0.05 across all measured variables). L-Citrulline improves severe-intensity exercise tolerance by 12% (72 s increase), reduces VO₂ mean response time by 10% (6 s reduction), and significantly lowers mean arterial blood pressure [1]. Researchers should note that citrulline malate at matched total mass will under-deliver active citrulline by 32–44%, requiring dose adjustment to 1.47–1.79× mass for equivalent active delivery [2]. Recent evidence indicates that L-citrulline and citrulline malate produce comparable neuromuscular performance effects when matched for actual L-citrulline content, suggesting the malate component does not independently enhance outcomes [3].

Analytical Method Development, Quality Control, and Impurity Profiling

USP-grade L-Citrulline reference standard (CAS 372-75-8) is the required comparator material for identity verification, assay calibration, and impurity analysis in pharmaceutical quality control applications. This standard is specified for preparing standard and system suitability solutions during citrulline assay by liquid chromatography with UV detection per the USP-NF monograph [1]. Commercial analytical standards are available with purity up to 99.89% and are supplied as neat material in 200 mg vials [2]. Industrial-grade L-citrulline is not substitutable for compendial applications requiring traceable, multi-laboratory validated reference material with documented certificates of analysis [3].

Pathological States with Elevated Arginase Activity (Sepsis Models, Sickle Cell Research)

In experimental models characterized by arginase-mediated arginine depletion—including endotoxemia, sepsis, and sickle cell crisis—L-citrulline is functionally superior to L-arginine for restoring microcirculatory perfusion and intracellular NO production. While both compounds elevate plasma arginine concentrations, only L-citrulline increases intracellular NO production and improves end-organ microvascular flow, likely via intracellular conversion to arginine through argininosuccinate synthase and lyase that bypasses extracellular arginase degradation [1]. L-Arginine fails to restore intracellular NO or microcirculation in these pathological contexts despite achieving comparable plasma arginine elevations [2]. Researchers investigating NO-dependent therapeutics in inflammatory or hemolytic conditions should prioritize L-citrulline procurement for these mechanistic advantages.

Technical Documentation Hub

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